3-Hydroxyisothiazole-5-carboxylic acid
Description
Contextualization within Isothiazole (B42339) Chemistry and its Derivatives
Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif imparts a unique electronic and chemical character, making isothiazoles and their derivatives valuable building blocks in synthetic and medicinal chemistry. chemsynthesis.com The isothiazole ring is considered a stable aromatic system due to the delocalization of its π-electrons. chemsynthesis.com
The chemistry of isothiazoles has been an area of intensive research, leading to a wide array of synthetic methodologies and transformations. nyxxb.cn Researchers have explored the functionalization of the isothiazole ring at various positions, introducing different substituents to modulate the molecule's physical, chemical, and biological properties. nih.govmdpi.com Derivatives of isothiazole have demonstrated a broad spectrum of biological activities, including applications in agriculture and pharmaceuticals. nyxxb.cnnih.gov For instance, isothiazole moieties are found in compounds developed as fungicides and have been investigated for their potential as anti-inflammatory and anti-tumor agents. nyxxb.cnmdpi.com
Significance of Heterocyclic Carboxylic Acids in Academic Research
Heterocyclic compounds are fundamental to life, forming the core structures of many essential biological molecules like nucleic acids and vitamins. globalresearchonline.netsigmaaldrich.com Consequently, they are a cornerstone of medicinal chemistry and drug discovery. msu.edunih.gov The incorporation of a carboxylic acid group onto a heterocyclic scaffold often plays a crucial role in determining a molecule's biological activity. google.com The carboxyl group can participate in vital intermolecular interactions, such as hydrogen bonding with biological targets like enzymes and receptors. mdpi.com
Heterocyclic carboxylic acids are prevalent in a vast number of pharmaceuticals and are key intermediates in the synthesis of more complex molecules. msu.edu The acidic nature of the carboxyl group can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability. google.com The reactivity of the carboxylic acid function allows for a wide range of chemical modifications, including esterification and amidation, providing a versatile handle for the synthesis of compound libraries for drug screening. msu.edulibretexts.org
Overview of Research Trajectories for 3-Hydroxyisothiazole-5-carboxylic Acid
Research interest in this compound and its derivatives often stems from its potential as a scaffold for new biologically active agents. The synthesis of its methyl ester, methyl 3-hydroxy-5-isothiazolecarboxylate, was reported in the Journal of Medicinal Chemistry in 1997, highlighting its relevance in the context of medicinal chemistry research. chemsynthesis.com
The presence of both a hydroxyl and a carboxylic acid group on the isothiazole ring presents multiple avenues for chemical exploration. The hydroxyl group can be alkylated or acylated, while the carboxylic acid can be converted into esters, amides, and other derivatives. These modifications allow for the systematic investigation of structure-activity relationships. For example, studies on related isothiazole carboxamides have shown that derivatization of the carboxylic acid function can lead to compounds with significant biological activities, such as fungicidal and antiviral properties. nyxxb.cn
Furthermore, the isothiazole ring itself can undergo various chemical transformations. The reactivity of the ring system, influenced by its substituents, allows for further functionalization, leading to a diverse range of novel compounds. Research trajectories for this compound likely involve its use as a versatile starting material for the synthesis of new isothiazole derivatives with potential applications in drug discovery and materials science.
Data Tables
Table 1: Physical and Chemical Properties of this compound and its Methyl Ester
| Property | 3-Hydroxyisothiazole-5-carboxylate | Methyl 3-hydroxy-5-isothiazolecarboxylate |
| CAS Number | 62020-63-7 alfa-chemistry.com | 100241-89-2 |
| Molecular Formula | C₄H₄N₂O₂S alfa-chemistry.com | C₅H₅NO₃S chemsynthesis.com |
| Molecular Weight | 144.15 g/mol alfa-chemistry.com | 159.166 g/mol chemsynthesis.com |
| Appearance | Off-White to Light Brown Solid alfa-chemistry.com | Not available |
| Melting Point | 220 °C (decomposes) alfa-chemistry.com | Not available |
Table 2: Examples of Biologically Active Isothiazole Carboxylic Acid Derivatives
| Compound Type | Biological Activity Investigated | Reference |
| 3,4-Dichloroisothiazole-5-carboxylic amides | Fungicidal and anti-tobacco mosaic virus activity | nyxxb.cn |
| 3-Methyl-5-aminoisothiazole-4-carboxylic acid derivatives | Cardiovascular effects | nih.gov |
| 3-Benzyloxyisothiazole-4/5-carboxylic acids | Anti-HIV activity | mdpi.com |
| Phenoxy derivative of isothiazole carboxylic acid | Hypolipidemic activity | mdpi.com |
Properties
IUPAC Name |
3-oxo-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMBQQBASUEMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257444-26-0 | |
| Record name | 3-hydroxy-1,2-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Hydroxyisothiazole 5 Carboxylic Acid
Historical Approaches to 3-Hydroxyisothiazole Core Synthesis
The foundational methods for constructing the isothiazole (B42339) ring system provide the bedrock upon which modern synthetic strategies are built. Early approaches often involved the cyclization of open-chain precursors containing the necessary nitrogen and sulfur elements in the correct orientation.
Synthesis from 3,3′-Dithiodipropionamides and Related Precursors
A notable historical method for the synthesis of the 3-hydroxyisothiazole core involves the oxidative cyclization of 3,3′-dithiodipropionamide precursors. This approach leverages a one-step chlorination-cyclization reaction. In this process, the corresponding 3,3'-dithiodipropionamides are treated with chlorine, which induces the formation of the isothiazole ring. This method has been successfully employed to generate 3-hydroxyisothiazole and its 4-methyl analogue.
A proposed reaction pathway suggests that the mechanism involves the introduction of chlorine at a position alpha to the sulfur atom in an intermediate species, facilitating the subsequent ring closure. An interesting aspect of this reaction is the occasional isolation of 5-chloro-4-isothiazolin-3-ones as side products, pointing to the complexities of the reaction mechanism and the potential for halogenation on the newly formed ring.
| Precursor | Reagent | Product(s) | Key Observation |
| 3,3′-Dithiodipropionamide | Chlorine | 3-Hydroxyisothiazole | One-step chlorination-cyclization |
| Substituted 3,3'-dithiodipropionamides | Chlorine | Substituted 3-hydroxyisothiazoles | Formation of 5-chloro side products observed |
Modern Strategies for 3-Hydroxyisothiazole-5-carboxylic Acid Construction
Contemporary synthetic efforts have shifted towards more efficient and versatile methods that allow for precise control over the substitution pattern of the isothiazole ring, including the direct introduction or formation of the carboxylic acid group at the C-5 position.
Transformation of Carboxamide Precursors to Carboxylic Acids
A common and effective strategy for obtaining this compound involves the hydrolysis of a corresponding carboxamide or ester precursor. This transformation is a fundamental reaction in organic synthesis. The hydrolysis can be carried out under either basic or acidic conditions. youtube.com
In a typical basic hydrolysis (saponification), the 3-hydroxyisothiazole-5-carboxamide is treated with a strong base such as sodium hydroxide (B78521) (NaOH) in an aqueous or mixed aqueous-organic solvent system, often with heating. youtube.commnstate.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amine group and forming the carboxylate salt. youtube.com A subsequent acidification step with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid. mnstate.edu
Alternatively, acid-catalyzed hydrolysis can be employed, typically by heating the amide in the presence of a strong acid and excess water. youtube.com The mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com While effective, this method is sometimes less preferred than basic hydrolysis, which is often irreversible due to the deprotonation of the carboxylic acid product under the reaction conditions. mnstate.edu This general methodology is widely applicable to the hydrolysis of various heterocyclic carboxamides. rsc.org
Targeted Functionalization and Derivatization of Isothiazole Scaffolds
Modern synthetic chemistry increasingly relies on the targeted functionalization of pre-formed heterocyclic scaffolds. nih.govbenthamscience.com This approach allows for the late-stage introduction of functional groups, providing a modular and flexible route to a variety of derivatives. For the synthesis of this compound, this could involve creating a reactive site at the C-5 position of a 3-hydroxyisothiazole ring, followed by carboxylation.
One powerful strategy involves the deprotonation of the C-5 position using a strong base to form an organometallic intermediate, which can then react with carbon dioxide to install the carboxylic acid group. Another approach is the use of transition metal-catalyzed cross-coupling reactions, where a halogenated isothiazole (e.g., 5-bromo-3-hydroxyisothiazole) is coupled with a carboxylating agent.
Furthermore, the functionalization is not limited to the core ring but extends to creating complex hybrid molecules. For instance, research into fused heterocyclic systems, such as morpholinothiazoles, demonstrates the synthetic versatility of the thiazole (B1198619) (and by extension, isothiazole) scaffold. nih.govbenthamscience.com These strategies often depend on multistage reactions or the chemical transformation of related heterocycles to build molecular complexity. benthamscience.com
Emerging Synthetic Routes for Analogues and Derivatives of this compound
The field of heterocyclic chemistry is continually advancing, with new methodologies emerging that offer novel pathways to complex molecules. These routes often provide improved efficiency, broader substrate scope, and access to previously unattainable structures.
One emerging area is the development of novel fused heterocyclic systems based on the isothiazole core. For example, the synthesis of 2H-thiazolo[4,5-d] researchgate.netthieme-connect.comrsc.orgtriazole (ThTz), a previously unexplored aromatic system, highlights the drive to innovate beyond simple functionalization. nih.gov In this work, a sulfone moiety on the thiazole ring acts as a versatile reactive handle, enabling a wide range of transformations including SNAr reactions, metal-catalyzed couplings, and radical alkylations. nih.gov Such "scaffold hopping" strategies are invaluable in medicinal chemistry for exploring new chemical space. nih.gov
Other modern techniques that could be adapted for the synthesis of isothiazole derivatives include rhodium-catalyzed transannulation reactions, which can convert 1,2,3-thiadiazoles into isothiazoles. rsc.org Additionally, the use of hypervalent iodine reagents to facilitate cyclization reactions represents another frontier in the single-pot synthesis of complex heterocyclic systems. rsc.org The development of synthetic methods for related heterocycles, such as 5-phenylisoxazole-3-carboxylic acid derivatives, also provides strategic insights that can inspire new routes to isothiazole-based targets. nih.gov
Analytical Techniques for Structural Elucidation in Synthetic Studies
The unambiguous confirmation of the structure of this compound and its intermediates is paramount in any synthetic endeavor. A suite of spectroscopic and analytical techniques is employed for this purpose, each providing complementary information. researchgate.net
| Analytical Technique | Purpose in Structural Elucidation | Typical Observations for Carboxylic Acids |
| Infrared (IR) Spectroscopy | Identification of key functional groups. oregonstate.edu | A very broad O-H stretching absorption from 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹. libretexts.orglibretexts.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. researchgate.net | ¹H NMR: The carboxylic acid proton (O-H) typically appears as a broad singlet far downfield (10-13 ppm). Protons on the isothiazole ring will have characteristic shifts. oregonstate.edulibretexts.org¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-185 ppm range. oregonstate.edulibretexts.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. oregonstate.edu | The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Characteristic fragments often include the loss of -OH (17 amu) and -COOH (45 amu). oregonstate.edu |
| High-Performance Liquid Chromatography (HPLC) | Used for the separation, purification, and quantification of the compound in a mixture. Often coupled with MS (HPLC-MS/MS) for enhanced detection and identification. nih.gov | A single peak at a characteristic retention time indicates the purity of the synthesized compound. |
| X-Ray Crystallography | Provides the definitive, three-dimensional structure of a molecule in its crystalline state, including bond lengths and angles. nih.gov | If a suitable single crystal can be grown, this technique confirms the connectivity and stereochemistry of the molecule unequivocally. |
Spectroscopic Methods for Verification (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The most characteristic signal would be from the acidic proton of the carboxylic acid group (-COOH), which is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. nist.govmatmole.com The proton of the hydroxyl group (-OH) attached to the isothiazole ring would also likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The isothiazole ring itself has one proton at the 4-position. Its chemical shift would be influenced by the electronic environment of the heterocyclic ring, and it would appear as a singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atom of the carboxyl group (C=O) is expected to resonate in the downfield region, typically between 160 and 185 ppm. matmole.com The carbon atoms of the isothiazole ring would show signals in the aromatic/heteroaromatic region. The C3 carbon, bonded to the hydroxyl group, and the C5 carbon, bonded to the carboxylic acid group, would be significantly deshielded. The C4 carbon would also have a characteristic chemical shift in this region.
Expected ¹H and ¹³C NMR Data (Note: The following table is based on general principles and data for analogous structures, as specific experimental data for the target compound was not found in the searched literature.)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |
| H (on C4) | ~7.0 - 8.5 | - | Singlet |
| H (of COOH) | ~10.0 - 13.0 | - | Broad Singlet |
| H (of OH) | Variable | - | Broad Singlet |
| C3 | - | ~150 - 170 | - |
| C4 | - | ~110 - 130 | - |
| C5 | - | ~160 - 175 | - |
| COOH | - | ~160 - 185 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the O-H and C=O bonds.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. Superimposed on this broad band, the O-H stretch of the hydroxyl group on the isothiazole ring may also contribute. A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid, potentially conjugated with the isothiazole ring. Other characteristic peaks would include C=N and C=C stretching vibrations from the isothiazole ring in the 1400-1600 cm⁻¹ region, and C-O stretching vibrations.
Expected IR Absorption Bands (Note: This table is based on established correlation charts as specific experimental data was not found.)
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| O-H stretch (Phenolic) | 3200 - 3600 | Broad, Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=N/C=C stretch (Isothiazole ring) | 1400 - 1600 | Medium to Weak |
| C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 145.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 145.
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The fragmentation of the isothiazole ring would also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.
Expected Mass Spectrometry Fragments (Note: This table is based on general fragmentation patterns.)
| m/z Value | Possible Fragment |
| 145 | [M]⁺ |
| 128 | [M - OH]⁺ |
| 100 | [M - COOH]⁺ |
Chemical Reactivity and Derivatization of 3 Hydroxyisothiazole 5 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a cornerstone of organic synthesis, and its reactivity in 3-hydroxyisothiazole-5-carboxylic acid is characteristic of other carboxylic acids, primarily involving transformations of the hydroxyl and carbonyl components.
Esterification Protocols and Mechanistic Investigations
Esterification is a key derivatization of this compound, leading to the formation of corresponding esters, such as methyl 3-hydroxyisothiazole-5-carboxylate. chemsynthesis.com This transformation can be achieved through several established protocols.
One common method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com All steps in the Fischer esterification are reversible. libretexts.orgmasterorganicchemistry.com
Alternatively, Steglich esterification provides a milder method, particularly for sterically hindered substrates. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAP accelerates the reaction, allowing it to proceed at room temperature with high yields and minimizing side product formation. organic-chemistry.org
Table 1: Common Esterification Methods
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-controlled; requires excess alcohol. libretexts.orgmasterorganicchemistry.com |
Amide Bond Formation and Activating Agents (e.g., Dicyclohexylcarbodiimide)
The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate reaction with an amine. Direct reaction is generally impractical as the basic amine would deprotonate the carboxylic acid, forming an unreactive carboxylate salt. masterorganicchemistry.comlibretexts.org
A widely used method for amide bond formation involves coupling agents like dicyclohexylcarbodiimide (DCC) . masterorganicchemistry.comlibretexts.org In this process, the carboxylic acid adds to the DCC molecule, converting the hydroxyl group into an excellent leaving group in the form of a reactive O-acylisourea intermediate. masterorganicchemistry.comfishersci.it The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. libretexts.orgfishersci.it Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC to improve yields and suppress side reactions. fishersci.it
Another strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, before introducing the amine. masterorganicchemistry.commdpi.com
Table 2: Common Reagents for Amide Bond Formation
| Activating Agent | Role | Byproduct |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Forms a reactive O-acylisourea intermediate. masterorganicchemistry.comlibretexts.org | Dicyclohexylurea (DCU). libretexts.org |
Synthesis of Acyl Halides and Anhydrides
Acyl halides are highly reactive intermediates that can be synthesized from this compound and serve as precursors to other derivatives like amides and esters. mdpi.com The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with **thionyl chloride (SOCl₂) **. libretexts.org The mechanism involves the conversion of the carboxylic acid's -OH group into an acyl chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org Oxalyl chloride is another reagent used for this transformation. mdpi.com Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). researchgate.net
Acid anhydrides can be formed from the corresponding acyl chloride. The reaction of an acyl chloride with a carboxylate salt (which can be generated from the carboxylic acid and a base) via nucleophilic acyl substitution yields an acid anhydride. libretexts.org
Decarboxylation Pathways and Related Transformations
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for isothiazole (B42339) carboxylic acids under certain conditions. For some heterocyclic carboxylic acids, this reaction can be facilitated by heating. For instance, the decarboxylation of isothiazole-4,5-dicarboxylic acid has been reported as part of early synthetic routes.
The mechanism of decarboxylation often depends on the structure of the molecule. For acids with a carbonyl group at the β-position, decarboxylation can proceed through a cyclic, six-membered transition state, leading to an enol intermediate. masterorganicchemistry.com For heteroaromatic carboxylic acids, the reaction may proceed via an ipso-substitution pathway, where a proton replaces the carboxyl group at the ring carbon. google.com The stability of the resulting carbanionic intermediate, stabilized by the heteroaromatic ring, is a key factor in the feasibility of this reaction. The electron-withdrawing nature of the isothiazole ring could potentially stabilize such an intermediate, facilitating decarboxylation under thermal conditions.
Reactivity of the Isothiazole Ring System
The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms and the substituents on the ring. researchgate.netwikipedia.org The 3-hydroxy and 5-carboxylic acid groups on this compound are both electron-withdrawing, which deactivates the ring toward electrophilic aromatic substitution. ias.ac.in Electrophilic attack, if it occurs, would be directed to specific positions based on the combined electronic effects of the substituents and the inherent reactivity of the isothiazole nucleus. In unsubstituted thiazoles, C5 is noted as a primary site for electrophilic substitution. wikipedia.org
Functionalization of the isothiazole ring can also be achieved through other means. For example, halogenated isothiazoles are known to be highly reactive synthetic intermediates that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. thieme-connect.com Although this compound is not halogenated, this highlights a potential pathway for derivatization if the ring were to be halogenated first. The isothiazole ring itself can also participate in cycloaddition reactions under specific conditions, though this is less common due to its aromatic stability. wikipedia.orgresearchgate.net
Electrophilic and Nucleophilic Substitutions on the Isothiazole Core
The isothiazole ring possesses a degree of aromaticity, rendering it susceptible to substitution reactions. medwinpublishers.comrsc.org However, the presence of the electron-withdrawing carboxylic acid group at the C5 position deactivates the ring towards electrophilic attack. This deactivation makes electrophilic substitution challenging, often requiring harsh reaction conditions. When such reactions do occur, the substitution is directed primarily to the C4 position. Studies on the nitration of isothiazole and its methyl derivatives have shown that the substitution occurs at the 4-position. rsc.org
In contrast, the isothiazole ring can undergo nucleophilic substitution, particularly when a suitable leaving group is present. The C5 position of the isothiazole ring is generally more susceptible to nucleophilic attack than the C3 position. thieme-connect.comthieme-connect.de For this compound, direct nucleophilic substitution on the ring is less common without prior functionalization. However, related halogenated isothiazoles are valuable synthons for introducing a variety of nucleophiles. thieme-connect.com For instance, the chlorine atom at the 5-position of 4,5-dichloroisothiazole-3-carboxylic acid derivatives can be preferentially substituted by amines. thieme-connect.com
| Reaction Type | Position of Attack | Influencing Factors | Typical Reagents |
| Electrophilic Substitution | C4 | Electron-withdrawing nature of the -COOH group. | Nitrating agents (e.g., HNO₃/H₂SO₄) |
| Nucleophilic Substitution | C5 > C3 | Presence of a good leaving group (e.g., halogen). thieme-connect.comthieme-connect.de | Amines, alkoxides, thiolates |
Ring-Opening and Ring-Closing Reactions of Isothiazoles
The isothiazole ring can be synthesized through various ring-closing strategies. thieme-connect.com These methods often involve the formation of the S-N bond as a key step. Common approaches include the oxidative cyclization of 3-aminopropenethiones and the reaction of enamino thiones with hydroxylamine-O-sulfonic acid. medwinpublishers.comthieme-connect.de Three-component reactions involving enaminoesters, sulfur, and bromodifluoroacetamides/esters have also been developed for the selective synthesis of isothiazoles. acs.org Another significant route is the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes. medwinpublishers.com
Conversely, the isothiazole ring can undergo ring-opening under certain conditions. researchgate.net Reductive cleavage of the isothiazole ring can be achieved using sodium in liquid ammonia, leading to substituted propenethiolates. researchgate.net The course of these reductive ring-opening reactions is dependent on the nature of the substituents on the ring. researchgate.net Oxidative ring-opening of isothiazole derivatives has also been reported. researchgate.net In some cases, interactions with nucleophilic reagents can lead to the opening of the isothiazole ring. thieme-connect.comthieme-connect.de
| Reaction | Description | Key Intermediates/Reagents |
| Ring-Closing | Formation of the isothiazole ring from acyclic precursors. thieme-connect.com | 3-Aminopropenethiones, enamino thiones, nitrile sulfides. medwinpublishers.comthieme-connect.de |
| Ring-Opening | Cleavage of the isothiazole ring to form open-chain compounds. researchgate.net | Sodium in liquid ammonia, oxidizing agents. researchgate.netresearchgate.net |
Oxidation and Reduction Chemistry of the Isothiazole Nucleus
The sulfur atom in the isothiazole ring can be oxidized to form isothiazole 1,1-dioxides. medwinpublishers.com These dioxides are reactive intermediates that can undergo further transformations. medwinpublishers.com For instance, isothiazole 1,1-dioxides with substituents at the C5 position can react with sodium azide. medwinpublishers.com
The isothiazole ring is generally resistant to many reducing agents, but desulfurization can be achieved using Raney nickel. slideshare.net The reduction of the carboxylic acid group at the C5 position to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. libretexts.org
| Transformation | Reagent | Product |
| Oxidation of Ring Sulfur | Oxidizing agents | Isothiazole 1,1-dioxide medwinpublishers.com |
| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | 3-Hydroxy-5-(hydroxymethyl)isothiazole |
| Ring Reduction/Cleavage | Raney Nickel | Desulfurized open-chain product slideshare.net |
Chemical Transformations for Diverse Derivative Synthesis
The presence of the carboxylic acid and hydroxyl groups provides two reactive sites for the synthesis of a wide array of derivatives. The carboxylic acid can be converted into esters, amides, and acid chlorides, which are versatile intermediates for further functionalization.
Esterification can be readily achieved by reacting this compound with an alcohol in the presence of an acid catalyst. colostate.edu Amide synthesis is a particularly important transformation. Direct reaction with an amine is often inefficient due to a competing acid-base reaction. chemistrysteps.comfishersci.co.uk This can be overcome by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), or by using coupling agents. fishersci.co.uklibretexts.org A variety of coupling agents have been developed for efficient amide bond formation, including dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt). chemistrysteps.comnih.gov These reagents facilitate amide formation under mild conditions with good yields. chemistrysteps.com
The hydroxyl group at the C3 position can also be derivatized, for example, through etherification or esterification, although this may require protection of the carboxylic acid group first. The synthesis of various functionalized amide derivatives from electron-deficient amines and functionalized carboxylic acids has been achieved using EDC and DMAP with a catalytic amount of HOBt. nih.gov
| Derivative Type | Synthetic Method | Key Reagents |
| Ester | Fischer Esterification | Alcohol, Acid catalyst colostate.edu |
| Acid Chloride | Reaction with Thionyl Chloride | SOCl₂ fishersci.co.uklibretexts.org |
| Amide | Coupling Reaction | Amine, DCC or EDC/HOBt chemistrysteps.comnih.gov |
| Amide | Via Acid Chloride | Amine, Base fishersci.co.uk |
Computational and Theoretical Studies on 3 Hydroxyisothiazole 5 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are crucial for understanding the stability, reactivity, and electronic properties of novel compounds.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p), have been effectively applied to analyze the conformations of related compounds like thiazole-5-carboxylic acid (T5CA). dergipark.org.trdergipark.org.tr In a detailed study of T5CA, four stable conformers were identified by calculating the potential energy surface as a function of the carboxylic group's orientation. dergipark.org.trdergipark.org.tr The relative energies of these conformers were determined, indicating a very small energy difference between the two most stable planar forms (0.14 kJ/mol), while the non-planar conformers were significantly higher in energy (27.11 and 29.84 kJ/mol, respectively). dergipark.org.trdergipark.org.tr This suggests a strong preference for a planar arrangement of the carboxylic acid group relative to the thiazole (B1198619) ring. These findings are foundational for understanding the structural preferences and resulting electronic distribution in similar molecules like 3-hydroxyisothiazole-5-carboxylic acid. DFT methods are also used to calculate a variety of molecular properties that correlate with reactivity and stability. mdpi.comresearchgate.net
Table 1: Relative Energies of Thiazole-5-carboxylic Acid (T5CA) Conformers Data sourced from a DFT study using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.trdergipark.org.tr
| Conformer | Planarity of Carboxylic Group | Relative Energy (kJ/mol) |
|---|---|---|
| T5CA_1 (most stable) | Planar | 0.00 |
| T5CA_2 | Planar | 0.14 |
| T5CA_3 | Non-planar | 27.11 |
| T5CA_4 | Non-planar | 29.84 |
Molecular Orbital Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For the analogous thiazole-5-carboxylic acid, the HOMO-LUMO energy gaps have been calculated for its different conformers. dergipark.org.tr This analysis helps in predicting the electronic transition properties and reactivity tendencies. nih.gov In a comprehensive DFT study of a similar heterocyclic carboxylic acid, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was localized over the pyrazole (B372694) and furan (B31954) rings, while the LUMO was distributed across the entire molecule, with a calculated energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov For this compound, the presence of the electronegative oxygen atom in the hydroxyl group and the sulfur atom in the isothiazole (B42339) ring would significantly influence the distribution and energies of these frontier orbitals.
Table 2: Calculated HOMO-LUMO Energy Gaps for Thiazole-5-carboxylic Acid (T5CA) Conformers Data derived from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| T5CA_1 | -7.12 | -1.89 | 5.23 |
| T5CA_2 | -7.11 | -1.89 | 5.22 |
| T5CA_3 | -7.23 | -1.65 | 5.58 |
| T5CA_4 | -7.21 | -1.65 | 5.56 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding how a molecule's three-dimensional shape affects its properties and interactions. As established through DFT calculations on the analog T5CA, the orientation of the carboxylic acid group is a key determinant of conformational stability. dergipark.org.trdergipark.org.tr The planarity of the system is preferred, which has implications for crystal packing and intermolecular interactions. nih.gov
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment, such as a solvent or a biological receptor. plos.orgnih.govnih.gov MD simulations on related thiazole derivatives have been used to investigate the stability of protein-ligand complexes, highlighting the importance of hydrogen bonding and hydrophobic interactions. nih.govnih.gov For this compound, MD simulations could elucidate its behavior in aqueous solution, the stability of its different tautomeric forms, and its interactions with biological targets by revealing the dynamic patterns of the complex. plos.org
Reaction Mechanism Elucidation via Advanced Computational Methods
Advanced computational methods are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.org This allows for a detailed understanding of reaction mechanisms that can be difficult to probe experimentally. For instance, quantum chemical studies have been used to detail the stages of one-pot syntheses involving heterocyclic compounds, such as the formation of pyrrolidinedione derivatives. rsc.org These studies calculate the energy barriers for each step, including additions, rearrangements, and cyclizations. rsc.org
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models can accurately predict various spectroscopic properties, which is a powerful way to validate experimental findings and aid in structural elucidation. pressbooks.pub For new compounds, predicted spectra can be compared with experimental data to confirm the proposed structure.
Calculations using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com For carboxylic acids, the ¹³C NMR signal for the carboxyl carbon typically appears between 165-185 ppm, while the acidic proton in ¹H NMR is found at a characteristic downfield shift near 12 ppm. pressbooks.pub Theoretical calculations on related benzothiazole (B30560) derivatives have shown good correlation between calculated and experimental chemical shifts. mdpi.com Similarly, theoretical calculations can simulate infrared (IR) spectra, helping to assign vibrational frequencies to specific functional groups. nih.gov For this compound, theoretical predictions of its NMR and IR spectra would be an essential step in its characterization. nih.gov
Structure-Activity/Property Relationship (SAR/SPR) Studies Utilizing Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies use computational models to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. nih.govpsu.edu These studies are fundamental in drug design and materials science for predicting the activity of new compounds and guiding synthetic efforts. imist.ma
In the context of thiazole and isothiazole derivatives, QSAR studies have been performed to understand their potential as inhibitors of various enzymes. imist.mamdpi.comresearchgate.net These models often use a range of calculated molecular descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), topological, and physicochemical (e.g., LogP, molecular refractivity) properties. researchgate.netimist.ma For example, a QSAR study on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors revealed that electrostatic and steric properties were key influencers of biological activity. nih.govresearchgate.net A similar approach for this compound and its derivatives could identify the key structural features required for a desired biological activity, thereby accelerating the discovery of potent and selective agents. mdpi.com
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isothiazoles has been a long-standing area of interest, yet challenges remain in developing environmentally benign and efficient methods. researchgate.netmedwinpublishers.com Future research will likely focus on several key areas:
Green Chemistry Approaches: Conventional methods for synthesizing isothiazole (B42339) derivatives often involve hazardous reagents and solvents. Future methodologies will increasingly adopt principles of green chemistry, such as the use of microwave irradiation, ultrasound-mediated synthesis, and photocatalysis, to reduce reaction times, byproducts, and environmental impact. nih.gov The goal is to develop energy-efficient processes that utilize safer solvents and catalysts, thereby increasing atom economy. nih.gov
Catalyst-Free and Metal-Free Reactions: There is a growing trend towards developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. One such approach involves the [4 + 1] annulation of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) under catalyst-free conditions to form 3,5-disubstituted isothiazoles. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of 3-hydroxyisothiazole-5-carboxylic acid could lead to more efficient and reproducible production.
C-H Bond Functionalization: Direct C-H bond functionalization represents a powerful and atom-economical strategy for creating complex molecules. Future research will likely explore the direct introduction of functional groups onto the isothiazole ring, bypassing the need for pre-functionalized starting materials. rsc.org
| Method | Key Features | Potential Advantages |
| Green Synthesis | Use of microwave, ultrasound, photocatalysis. nih.gov | Reduced waste, lower energy consumption, faster reactions. nih.gov |
| Catalyst-Free Synthesis | Avoids heavy metal catalysts. organic-chemistry.org | Lower toxicity, easier purification, cost-effective. |
| Flow Chemistry | Continuous reaction process. | Improved safety, scalability, and process control. |
| C-H Functionalization | Direct modification of C-H bonds. rsc.org | High atom economy, reduced synthetic steps. rsc.org |
Deeper Mechanistic Understanding of Biological Activities
While this compound is known to interact with glutamate (B1630785) receptors, a more profound understanding of its mechanism of action is required. Future investigations should aim to:
Elucidate Receptor Subtype Selectivity: Glutamate receptors have multiple subtypes, and the precise selectivity profile of this compound and its analogs is not fully understood. Research is needed to determine the binding affinities and functional activities at different receptor subtypes to better predict therapeutic effects and potential side effects.
Identify Downstream Signaling Pathways: Beyond initial receptor binding, it is crucial to understand the downstream signaling cascades activated by this compound. This includes identifying the specific intracellular proteins and pathways that are modulated, which could reveal novel therapeutic targets.
Explore Structure-Activity Relationships (SAR): Systematic modification of the this compound structure and subsequent biological evaluation will continue to be a key strategy. nih.gov This will help in identifying the key pharmacophoric features responsible for its activity and in designing more potent and selective analogs.
Advanced Computational Modeling for Property Prediction and Drug Design
In silico methods are becoming indispensable in modern drug discovery. nih.gov For this compound and its derivatives, advanced computational modeling can accelerate research by:
Predicting Physicochemical Properties: Computational tools can accurately predict properties such as solubility, which is a critical factor for drug development. arxiv.org Models like the YZS-Model, which use graph convolutional networks and Transformer-attention, can handle complex molecular data to provide reliable predictions. arxiv.org
Virtual Screening and Docking Studies: Molecular docking can predict the binding modes and affinities of novel isothiazole derivatives with their biological targets, such as glutamate receptors or the oxysterol-binding protein in fungi. nih.govnih.gov This allows for the rapid screening of large compound libraries to identify promising candidates for synthesis and biological testing.
Free Energy Perturbation (FEP): Physics-based methods like FEP can provide highly accurate calculations of protein-ligand binding affinities, offering a more rigorous approach to predicting the impact of molecular modifications. youtube.com
Foundation Models for Atomistic Simulations: Emerging AI-driven models like FeNNix-Bio1 offer the potential for highly accurate and transferable molecular dynamics simulations, which can be used to model complex biological processes such as protein-ligand binding and chemical reactions. researchgate.net
| Computational Technique | Application in Isothiazole Research | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for designing new, more active compounds. |
| Molecular Docking | Simulating the binding of isothiazole derivatives to target proteins. nih.gov | Identification of key binding interactions and lead compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Understanding the stability and conformational changes upon binding. |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different ligands. youtube.com | Accurate prediction of potency for guiding lead optimization. youtube.com |
Exploration of New Application Areas for Isothiazole Carboxylic Acids
The unique chemical properties of the isothiazole ring suggest that its derivatives could have applications beyond their current use in neuroscience. researchgate.netresearchgate.net Future research should explore:
Agrochemicals: Isothiazole derivatives have shown promise as fungicides. nih.govnih.gov For instance, certain isothiazole-thiazole compounds have demonstrated potent activity against pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.govnih.gov Further development in this area could lead to new crop protection agents.
Materials Science: The isothiazole ring is an interesting building block for functional organic materials. Its electronic properties could be harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Anticancer Agents: Thiazole (B1198619) and isothiazole derivatives have been investigated for their anticancer properties. nih.govijpsjournal.comnih.gov For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. nih.gov Further exploration of isothiazole carboxylic acids in this context is warranted.
Corrosion Inhibitors: Heterocyclic compounds are known to be effective corrosion inhibitors for various metals and alloys. The sulfur and nitrogen atoms in the isothiazole ring can coordinate with metal surfaces, forming a protective layer.
Overcoming Synthetic and Medicinal Chemistry Challenges
Despite the promise of isothiazole derivatives, several challenges need to be addressed:
Scalability of Synthesis: Many of the novel synthetic methods are developed on a small laboratory scale. A significant challenge is to translate these methods into large-scale, cost-effective processes suitable for industrial production.
Metabolic Stability: For pharmaceutical applications, the metabolic stability of a compound is crucial. Isothiazole derivatives may be susceptible to metabolic degradation, and future research will need to focus on designing analogs with improved metabolic profiles.
Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target while minimizing off-target effects is a major hurdle in drug development. A deeper understanding of the structure-activity and structure-selectivity relationships is essential to address this challenge.
Toxicity: As with any chemical compound intended for biological applications, a thorough evaluation of the potential toxicity of isothiazole derivatives is necessary. Future research must integrate toxicity prediction and assessment early in the development process. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxyisothiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis involving cyclization of thioamide precursors or functionalization of preformed isothiazole rings is commonly employed. Reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids like ZnCl₂) critically affect yield. For example, highlights the use of multi-step protocols with controlled conditions to minimize side reactions in similar heterocycles. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Characteristic signals for the hydroxyl group (δ ~10–12 ppm, broad) and carboxylic acid (δ ~170 ppm in ¹³C) confirm functional groups. Ring protons in isothiazole typically appear at δ 6.5–8.5 ppm (¹H) .
- IR : Strong absorption bands for O–H (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–N/C–S (1100–1250 cm⁻¹) validate the core structure .
- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of COOH or OH groups) corroborate the molecular formula .
Q. What are the solubility characteristics of this compound in various solvents, and how does this impact experimental design?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12) is critical. For instance, notes that similar isoxazole carboxylic acids exhibit poor solubility in non-polar solvents (hexane) but moderate solubility in methanol or acidic aqueous solutions. Pre-dissolution in DMSO (for biological assays) or pH adjustment (for reactions) is recommended to enhance solubility .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?
- Methodology :
- Dose-Response Studies : Reproduce assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT or apoptosis markers) to distinguish direct vs. indirect effects. demonstrates this approach for isoxazole-based Raf kinase inhibitors in melanoma models .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methyl vs. hydroxymethyl groups) to isolate bioactive motifs .
Q. How can reaction parameters be optimized for synthesizing derivatives via heterocyclization or cross-coupling?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids. emphasizes optimizing ligand-to-metal ratios to suppress homocoupling byproducts .
- Solvent Effects : Use high-polarity solvents (e.g., DMF) for heterocyclization to stabilize transition states. notes that cyclopentylisoxazole synthesis requires anhydrous conditions to prevent hydrolysis .
- Temperature Gradients : Perform reactions at 50–120°C (monitored by TLC/HPLC) to balance reaction rate and side-product formation .
Q. What in vitro/in vivo models evaluate the pharmacokinetics of this compound-based compounds?
- Methodology :
- In Vitro : Microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability tests predict metabolic stability and absorption. ’s protocols for isoxazole derivatives can be adapted .
- In Vivo : Rodent models with oral/intravenous administration followed by LC-MS/MS plasma analysis quantify bioavailability and half-life. Dose escalation studies (10–100 mg/kg) assess toxicity thresholds .
Q. How do substituent modifications alter bioactivity and metabolic stability?
- Methodology :
- Position-Specific Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance electrophilicity for kinase binding, as seen in ’s methylisoxazole derivatives .
- Hydroxyl Group Protection : Acetylation or methylation of the hydroxyl group improves metabolic stability (e.g., reduced Phase II glucuronidation) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
